Structural Differentiation from Closest Commercial Analogs (Procurement Consideration)
The unique 3,4-dimethoxyphenyl group in CAS 898436-95-8 differentiates it structurally from commercially available close analogs that feature 3-chlorophenyl (CAS 898433-78-8), 2,4-dimethoxyphenyl (no CAS), or 3-trifluoromethylphenyl (CAS 898453-40-2) substituents at the same position [1]. The 3,4-dimethoxy pattern provides a distinct hydrogen-bond acceptor profile and electron-donating character, which modulates the compound's physicochemical properties and potential target interactions compared to electron-withdrawing or different methoxy-position analogs [2].
| Evidence Dimension | Structural uniqueness for procurement |
|---|---|
| Target Compound Data | N-(3,4-dimethoxyphenyl) substituent; C24H20FN3O4; MW 433.44 g/mol |
| Comparator Or Baseline | N-(3-chlorophenyl) analog (MW 423.87 g/mol); N-(3-trifluoromethylphenyl) analog (MW 441.38 g/mol); N-(2,4-dimethoxyphenyl) analog (MW 433.44 g/mol, positional isomer) |
| Quantified Difference | Different substituent chemistry alters LogP, hydrogen bonding, and electronic properties. Quantitative biological difference is unknown due to lack of head-to-head data. |
| Conditions | Structural comparison only; no common biological assay data available. |
Why This Matters
For chemical biology and probe discovery, subtle structural variations at the N-aryl carboxamide position can confer novel polypharmacology or selectivity profiles. Procuring this specific compound provides access to a distinct chemical vector not represented by other analogs in the same vendor catalog.
- [1] Kuujia.com & CheMenu.com. Product pages for indolizine-1-carboxamide analogs (CAS 898433-78-8, 898417-68-0, 898453-40-2, 898436-95-8). View Source
- [2] Patent: WO2016180981A1. Casein kinase 1 delta (CK1δ) inhibitors. Electrophoretics Limited. Describes indolizine-1-carboxamide core and the importance of the N-aryl substitution for CK1δ inhibition. View Source
